molecular formula C22H17ClFN3O2S B3003104 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide CAS No. 1105245-04-2

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B3003104
CAS No.: 1105245-04-2
M. Wt: 441.91
InChI Key: SFINDXAJVHJVMC-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, including the formation of the benzo[d]thiazole ring, the introduction of the fluorophenoxy group, and the attachment of the pyridin-2-ylmethyl group. Common synthetic routes may include:

    Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenoxy Group: This step may involve nucleophilic substitution reactions using fluorophenol and suitable leaving groups.

    Attachment of the Pyridin-2-ylmethyl Group: This can be accomplished through alkylation reactions using pyridine derivatives and appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic, basic, or neutral) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced forms.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays and studies.

    Medicine: Potential therapeutic applications, such as in drug discovery and development.

    Industry: Use in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, for example, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to desired therapeutic effects. The pathways involved could include inhibition or activation of signaling cascades, modulation of gene expression, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)acetamide: Lacks the pyridin-2-ylmethyl group.

    N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-chlorophenoxy)-N-(pyridin-2-ylmethyl)acetamide: Contains a chlorophenoxy group instead of a fluorophenoxy group.

    N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-3-ylmethyl)acetamide: Contains a pyridin-3-ylmethyl group instead of a pyridin-2-ylmethyl group.

Uniqueness

The uniqueness of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide lies in its specific combination of functional groups, which may confer unique chemical properties and biological activities

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O2S/c1-14-16(23)9-10-19-21(14)26-22(30-19)27(12-15-6-4-5-11-25-15)20(28)13-29-18-8-3-2-7-17(18)24/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFINDXAJVHJVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=CC=N3)C(=O)COC4=CC=CC=C4F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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